N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide
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Description
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is a synthetic organic compound that features a unique structure combining a butyl group, a tetrahydrobenzothiazole ring, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide typically involves multiple steps:
Formation of the Tetrahydrobenzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminothiophenol and a suitable aldehyde or ketone, the tetrahydrobenzothiazole ring can be formed via a condensation reaction.
Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions. This step often involves the use of butyl halides (e.g., butyl bromide) in the presence of a base such as potassium carbonate.
Formation of the But-2-ynamide Moiety: This can be synthesized by coupling reactions involving alkynes and amides. The use of catalysts such as palladium or
Properties
IUPAC Name |
N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-5-9-17(15(18)6-4-2)12-7-8-13-14(10-12)19-11-16-13/h11-12H,3,5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDKONAWXXYWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCC2=C(C1)SC=N2)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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